REACTION_CXSMILES
|
[CH2:1]1[CH2:5][C:4]2([CH:10]3[CH2:11][N:12]([CH2:14][CH:15]4[CH2:17][CH2:16]4)[CH2:13][CH:6]2[CH2:7][N:8]([CH2:18][CH:19]2[CH2:21][CH2:20]2)[CH2:9]3)[CH2:3][CH2:2]1.[ClH:22]>C(O)(C)C>[CH2:1]1[CH2:5][C:4]2([CH:10]3[CH2:11][N:12]([CH2:14][CH:15]4[CH2:17][CH2:16]4)[CH2:13][CH:6]2[CH2:7][N:8]([CH2:18][CH:19]2[CH2:21][CH2:20]2)[CH2:9]3)[CH2:3][CH2:2]1.[ClH:22].[ClH:22] |f:3.4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring to this solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the formation of salts, isopropanol was removed by distillation
|
Type
|
CUSTOM
|
Details
|
was recrystallized from acetone
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.Cl.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |